2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the reaction of 2-fluorophenylpiperazine with 4-methylpyrimidine under specific conditions. One common method includes the use of sodium hydride and sodium methoxide as reagents . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction control ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters. It acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporter . Molecular docking studies suggest that the binding site of this compound may differ from that of conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazin-2-amine moiety instead of a pyrimidine ring.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: Contains an aminophenyl group instead of a methylpyrimidine moiety.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific combination of a fluorophenyl group, piperazine ring, and methylpyrimidine moiety. This unique structure contributes to its selective inhibition of equilibrative nucleoside transporters and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-12-6-7-17-15(18-12)20-10-8-19(9-11-20)14-5-3-2-4-13(14)16/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZZYRGSMXVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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